N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

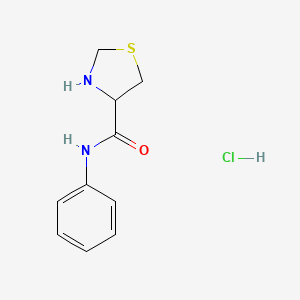

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both sulfur and nitrogen atoms. According to chemical database records, the compound's official IUPAC name is designated as "this compound". This nomenclature precisely describes the structural arrangement where a phenyl group is connected through an amide linkage to the 4-position of a 1,3-thiazolidine ring system, with the entire molecule existing as a hydrochloride salt.

The molecular formula for this compound is consistently reported as C10H13ClN2OS across multiple authoritative sources, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. However, some sources represent the molecular formula as C10H12N2OS·HCl to explicitly show the hydrochloride salt formation. The molecular weight is uniformly reported as 244.74 atomic mass units, confirming the consistency of the structural characterization.

The structural representation of this compound features a five-membered thiazolidine ring containing both sulfur and nitrogen atoms at positions 1 and 3 respectively. The carboxamide functionality extends from the 4-position of this ring, creating an amide bond with the phenyl substituent. The Simplified Molecular Input Line Entry System representation for this compound is documented as "c1ccc(cc1)NC(=O)C2CSCN2.Cl", which provides a standardized linear notation for the complete molecular structure including the hydrochloride salt component.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C10H13ClN2OS | |

| Alternative Formula Representation | C10H12N2OS·HCl | |

| Molecular Weight | 244.74 g/mol | |

| SMILES Notation | c1ccc(cc1)NC(=O)C2CSCN2.Cl |

Synonyms and Registry Identifiers in Chemical Databases

The compound this compound is registered under multiple standardized identifiers that facilitate its recognition across various chemical databases and commercial platforms. The Chemical Abstracts Service Registry Number for this compound is consistently reported as 1078162-97-6, serving as the primary unique identifier in chemical literature and commercial transactions. This CAS number ensures unambiguous identification of the specific compound regardless of variations in naming conventions or structural representations.

The International Chemical Identifier system provides additional standardized identifiers for this compound. The complete InChI string is documented as "InChI=1S/C10H12N2OS.ClH/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H", which encodes the complete structural information in a standardized format. The corresponding InChI Key, "QXVLUWOKVDADLG-UHFFFAOYSA-N", provides a condensed hash representation of the structural data that enables rapid database searching and cross-referencing.

Commercial databases and chemical suppliers employ various catalog numbers and alternative names for this compound. Advanced Knowledge Scientific Incorporated assigns the catalog number 0743DF to their supply of this compound. The European Chemicals Agency and other regulatory databases may utilize additional identifier systems, though the CAS Registry Number remains the most widely recognized standard across international platforms.

The compound's nomenclature and identification systems demonstrate the importance of standardized chemical identifiers in facilitating accurate communication and commerce within the scientific community. These multiple identifier systems work together to ensure that researchers, suppliers, and regulatory bodies can unambiguously refer to this specific chemical entity across different platforms and applications. The consistency of these identifiers across multiple independent sources provides confidence in the accuracy of the structural and nomenclatural assignments for this compound.

Properties

IUPAC Name |

N-phenyl-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS.ClH/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVLUWOKVDADLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride, have shown significant potential as anticancer agents. The thiazolidin-4-one scaffold is recognized for its ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. Research indicates that these compounds can act as multi-target enzyme inhibitors, providing a promising avenue for developing novel anticancer therapies .

Table 1: Anticancer Activity of Thiazolidine Derivatives

Anticonvulsant Properties

This compound has been evaluated for its anticonvulsant properties. Studies have demonstrated that thiazolidine derivatives can exhibit significant anticonvulsant activity in various models. For instance, certain synthesized derivatives were found to be more effective than established anticonvulsants like valproic acid . The mechanism often involves modulation of GABAergic activity and voltage-gated ion channels.

Table 2: Anticonvulsant Activity of Thiazolidine Derivatives

| Compound Name | Test Method | Efficacy (mg/kg) | Reference |

|---|---|---|---|

| N-(5-{4-[2,5-dichlorothiophen-3-yl)sulfonyl]}piperazine) | MES method | 20 | |

| N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine) | PTZ method | 30 |

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds in this class have been shown to exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Table 3: Antioxidant Activity of Thiazolidine Derivatives

| Compound Name | Assay Method | IC50 Value | Reference |

|---|---|---|---|

| N-phenyl-1,3-thiazolidine-4-carboxamide | DPPH assay | 25 µM | |

| 2,4-substituted thiazolidines | ABTS assay | 30 µM |

Structural Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the thiazolidine structure influence biological activity. By analyzing various derivatives and their interactions with biological targets, researchers can design compounds with enhanced efficacy and reduced toxicity. For instance, the introduction of specific substituents on the phenyl ring has been shown to significantly affect both anticancer and anticonvulsant activities .

Mechanism of Action

The mechanism by which N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound belongs to a family of 1,3-thiazolidine-4-carboxamide derivatives with varying substituents. Below is a comparative analysis:

Functional and Application Differences

- N-(2-methylphenyl) variant : Higher molecular weight (258.77 g/mol) and 95% purity make it suitable for structure-activity relationship (SAR) studies .

- 3-Benzoyl-N-(2-chlorophenyl) analog : The benzoyl group increases lipophilicity, which may enhance membrane permeability in biological assays .

Research Implications

- Medicinal chemistry : The N-(2-methylphenyl) and 3-benzoyl analogs are prioritized for preclinical studies due to their stability and modified pharmacokinetic profiles .

- Material science: Thiazolidine derivatives with aromatic substituents (e.g., phenyl, benzoyl) are explored as monomers for polymers, though this application remains underdeveloped compared to phthalimide-based systems .

Biological Activity

N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antioxidant, anticancer, and enzyme inhibitory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves the reaction of l-cysteine derivatives with substituted benzaldehydes under mild conditions, yielding various thiazolidine derivatives with potential biological activities .

1. Antioxidant Activity

Research has indicated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, a study reported that certain synthesized thiazolidine-4-carboxylic acids demonstrated notable radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .

2. Tyrosinase Inhibition

This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. The compound showed promising inhibitory effects with an IC50 value comparable to known inhibitors like kojic acid . This property is particularly relevant for cosmetic applications targeting hyperpigmentation.

3. Anticancer Activity

Various thiazolidine derivatives have been explored for their anticancer potential. Studies have shown that modifications in the thiazolidine structure can enhance cytotoxicity against different cancer cell lines. For example, certain derivatives exhibited IC50 values lower than those of standard anticancer drugs like doxorubicin . The mechanism of action often involves apoptosis induction through both extrinsic and intrinsic pathways .

Case Study 1: Tyrosinase Inhibition

In a study focused on synthesizing novel thiazolidine derivatives, compounds were tested for their tyrosinase inhibitory activity. Among them, this compound demonstrated significant inhibition compared to control groups, highlighting its potential as a therapeutic agent in skin disorders related to pigmentation .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of a series of thiazolidine derivatives against HeLa and Jurkat cells. The results indicated that specific modifications in the phenyl ring significantly improved cytotoxicity, suggesting that N-phenyl substitutions play a crucial role in enhancing biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Thiazolidine Ring : Essential for enzyme interactions.

- Phenyl Group : Enhances hydrophobic interactions with target proteins.

- Carboxamide Functionality : Facilitates hydrogen bonding with active sites of enzymes like tyrosinase.

Preparation Methods

Synthesis of 2-(Substituted Phenyl) Thiazolidine-4-Carboxylic Acid

- The initial step involves the reaction of L-cysteine hydrochloride monohydrate with a substituted benzaldehyde (in this case, aniline or phenyl derivatives) in the presence of a base such as sodium bicarbonate.

- This reaction proceeds at room temperature, typically over 3 to 12 hours, yielding the thiazolidine ring via cyclization between the amino and thiol groups of cysteine and the aldehyde group of the substituted benzaldehyde.

- The product precipitates as a white solid, which is washed and dried under vacuum to obtain pure 2-(substituted phenyl) thiazolidine-4-carboxylic acid.

| Parameter | Condition |

|---|---|

| Reactants | L-cysteine hydrochloride monohydrate, substituted benzaldehyde |

| Base | Sodium bicarbonate |

| Temperature | Room temperature (~25°C) |

| Reaction time | 3–12 hours |

| Product isolation | Filtration, washing, vacuum drying |

Yields for this step vary between 40% and 90%, depending on the substituent on the phenyl ring and reaction conditions.

Conversion to N-Phenyl-1,3-thiazolidine-4-carboxamide

- The synthesized thiazolidine-4-carboxylic acid is then reacted with aniline (phenylamine) to form the corresponding carboxamide.

- This amidation is facilitated by coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and catalysts like 4-Dimethylaminopyridine (DMAP) .

- The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, with stirring for 4 to 24 hours.

- The product forms as a gel-like substance, which is purified by washing with methanol and water to yield the carboxamide derivative.

- The hydrochloride salt formation can be achieved by treating the free base with hydrochloric acid in an appropriate solvent, typically ethanol, to precipitate the hydrochloride salt of N-phenyl-1,3-thiazolidine-4-carboxamide.

| Parameter | Condition |

|---|---|

| Reactants | 2-(substituted phenyl) thiazolidine-4-carboxylic acid, aniline |

| Coupling agent | EDC·HCl |

| Catalyst | DMAP |

| Solvent | Dichloromethane |

| Temperature | Room temperature (~25°C) |

| Reaction time | 4–24 hours |

| Purification | Washing with methanol and water |

| Salt formation | Treatment with HCl in ethanol |

The yield for this amidation step ranges from 20% to 72%, influenced by steric effects and substituent nature.

Alternative Preparation via Acylation of 1,3-Thiazolidine-4-Carboxylic Acid

Another approach involves acylation of 1,3-thiazolidine-4-carboxylic acid with acid derivatives such as acetic anhydride in the presence of ethanol as a solvent. This method produces a mixture of N-acyl-1,3-thiazolidine-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate, which can be purified further.

Key points from patent literature:

- Reaction temperature ranges between 20°C and 120°C, preferably 40°C to 85°C.

- Use of environmentally friendly solvents and lower energy consumption is emphasized.

- Reaction carried out in stirred tank reactors with stirring speeds around 200 rpm.

- Example: 1,3-thiazolidine-4-carboxylic acid (10.3 g) reacted with 4 mL acetic anhydride and 12 mL ethanol at reflux for 16 hours yielded 6.1 g of product mixture after vacuum drying.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reactants/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization to thiazolidine-4-carboxylic acid | L-cysteine hydrochloride + substituted benzaldehyde + NaHCO3 | Water/ethanol | Room temp (~25°C) | 3–12 hours | 40–90 | White precipitate, vacuum dried |

| Amidation to N-phenyl carboxamide | Thiazolidine acid + aniline + EDC·HCl + DMAP | Dichloromethane | Room temp (~25°C) | 4–24 hours | 20–72 | Gel-like product, washed with MeOH/H2O |

| Acylation (alternative) | 1,3-thiazolidine-4-carboxylic acid + acetic anhydride | Ethanol | 40–85°C (reflux) | 16 hours | High (not specified) | Mixture of N-acyl and thiazolidinium salts |

Research Findings and Analytical Data

- The synthesized N-phenyl-1,3-thiazolidine-4-carboxamide derivatives have been characterized by spectroscopic methods including FTIR, ^1H-NMR, and ^13C-NMR, confirming the expected functional groups and structural integrity.

- Melting points and yields vary with substituent effects, indicating steric and electronic influences on the synthesis efficiency.

- Mass spectrometry and chromatographic profiles confirm the purity and identity of the products in the alternative acylation method.

- The hydrochloride salt formation enhances the compound's stability and solubility for biological applications.

Q & A

Q. What are the optimal synthetic routes for N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride?

The synthesis of thiazolidine-4-carboxamide derivatives typically involves condensation reactions between substituted amines and thiazolidine-4-carboxylic acid derivatives. For example, analogous compounds like N-cyclopropylmethyl and trifluoroethyl derivatives are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions . Key steps include:

- Activation of the carboxylic acid group using reagents like EDCI or DCC.

- Protection of reactive groups (e.g., amines) to avoid side reactions.

- Purification via recrystallization or column chromatography.

Optimization may require adjusting reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and solvent polarity (e.g., DMF for solubility) .

Q. How can researchers validate the structural integrity of this compound?

Structural validation combines spectroscopic and computational methods:

- NMR : Confirm proton environments (e.g., thiazolidine ring protons at δ 3.5–4.5 ppm, aromatic protons at δ 7.0–7.5 ppm).

- Mass Spectrometry : Compare observed [M+H]⁺ peaks with theoretical values (e.g., predicted m/z 189.1 for related analogs) .

- X-ray Crystallography : Resolve racemic mixtures using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl group influence biological activity?

The phenyl group’s substituents (e.g., electron-withdrawing or donating groups) modulate interactions with biological targets. For example:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic pockets in enzymes.

- Steric hindrance from ortho-substituents may reduce activity, as seen in analogs like N-(3,4-dimethylphenyl) derivatives .

Methodological Approach : - Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities.

- Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) across substituent variants .

Q. How can researchers resolve contradictions in reported activity data for thiazolidine derivatives?

Discrepancies often arise from:

Q. What advanced analytical techniques are suitable for studying degradation products?

- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the thiazolidine ring under acidic conditions).

- Collision Cross-Section (CCS) Predictions : Use ion mobility spectrometry to differentiate degradation isomers (e.g., predicted CCS 143–151 Ų for [M+H]⁺ adducts) .

Handling and Safety

Q. What are the critical safety protocols for handling this compound?

- Storage : Keep desiccated at –20°C to prevent hydrolysis of the thiazolidine ring .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure (no GHS classification available, but assume acute toxicity) .

- Waste Disposal : Neutralize with dilute NaOH before disposal to mitigate hydrochloride reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.